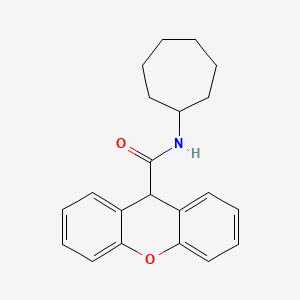

![molecular formula C22H29N5O B5562029 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound of interest within the realm of medicinal chemistry due to its complex structure, which involves a pyrimidine core substituted with piperazinyl and piperidinyl groups. This structure suggests potential for a wide range of biological activities, prompting detailed investigation into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step reactions, starting from simpler pyrimidines or related heterocycles. For instance, the synthesis of various 4-piperazinopyrimidines bearing a methylthio substituent showcases a method that could be adapted for our compound, involving nucleophilic attack on trichloropyrimidine by amines (Mattioda et al., 1975).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the significance of specific substitutions on the pyrimidine ring for biological activity. The crystal and molecular structures of derivatives, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its piperazinylmethyl derivative, provide insights into how substituents affect the overall conformation and potential interactions of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to a variety of compounds with diverse biological activities. The reactivity of the pyrimidine ring, especially with amines, plays a crucial role in the synthesis of targeted derivatives. The transformation of pyrimidines under different conditions can yield compounds with varying pharmacological properties, as demonstrated by the synthesis and evaluation of pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives (Komkov et al., 2021).

Physical Properties Analysis

The physical properties of "4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" would likely include considerations of solubility, crystallinity, and stability, which are crucial for its application in a laboratory or therapeutic context. Analogs such as the salt-type adducts of pyrimidines with piperidine highlight the importance of hydrogen bonding in determining the solubility and crystalline form of these compounds (Orozco et al., 2009).

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Nonlinear Optical Properties : Pyrimidine derivatives, including those structurally related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have shown promising applications in medicine and nonlinear optics (NLO) fields. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have revealed these compounds exhibit significant NLO characteristics, recommending their potential for optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antineoplastic Activities : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using a compound structurally similar to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine as a starting material, have shown antimicrobial activity. Some of these compounds are active, indicating their potential as antineoplastic agents (Ammar et al., 2004).

Platelet Aggregation Inhibition : Piperazinyl-glutamate-pyrimidines, with structural modifications at the pyrimidine position, have demonstrated to be highly potent P2Y12 antagonists, effectively inhibiting platelet aggregation. These findings suggest their utility in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).

Materials Science and Chemistry

- Molecular Structure and Electrostatic Potential : Studies on the molecular structure and electronic properties of compounds related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have provided insights into their non-covalent interactions and electrostatic potential. These characteristics are essential for understanding the compound's reactivity and stability, which are critical for developing new materials and chemical sensors (Anthal et al., 2018).

Mécanisme D'action

Orientations Futures

The future directions for the study of “4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties. The compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

1-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-18-16-20(24-22(23-18)27-10-6-3-7-11-27)25-12-14-26(15-13-25)21(28)17-19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUGKWUDAFEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)